molecular formula C9H9N3O2 B13312664 6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid

6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid

Cat. No.: B13312664
M. Wt: 191.19 g/mol
InChI Key: HNNWNLPJZKQQNG-UHFFFAOYSA-N
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Description

6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid is an organic compound with the molecular formula C(_9)H(_9)N(_3)O(_2) This compound features a pyridazine ring substituted with a but-2-yn-1-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution with But-2-yn-1-ylamino Group:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-ylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazine ring or the but-2-yn-1-ylamino group, resulting in hydrogenated products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and hydrogen gas (H(_2)) in the presence of a catalyst are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

    Reduction Products: Hydrogenated derivatives of the original compound.

    Substitution Products: Substituted pyridazine derivatives with different functional groups.

Scientific Research Applications

6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    6-Aminopyridazine-3-carboxylic acid: Similar structure but lacks the but-2-yn-1-yl group.

    6-(But-2-yn-1-yl)aminopyridine: Similar but with a pyridine ring instead of pyridazine.

    6-[(But-2-yn-1-yl)amino]pyrimidine-3-carboxylic acid: Similar but with a pyrimidine ring.

Uniqueness: 6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid is unique due to the combination of the pyridazine ring, the but-2-yn-1-ylamino group, and the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-(but-2-ynylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-3-6-10-8-5-4-7(9(13)14)11-12-8/h4-5H,6H2,1H3,(H,10,12)(H,13,14)

InChI Key

HNNWNLPJZKQQNG-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

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